![molecular formula C18H26Cl2N2O2 B2825096 N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride CAS No. 2490412-98-9](/img/structure/B2825096.png)
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and an isochromene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Isochromene Moiety: The isochromene structure can be introduced via a Friedel-Crafts alkylation reaction, where the oxazole derivative reacts with a suitable isochromene precursor in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the oxazole and isochromene fragments through a reductive amination reaction, using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce saturated heterocycles.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound could be investigated for its potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties, are of significant interest. Research into its mechanism of action and efficacy in preclinical models could pave the way for new drug discoveries.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in fields like electronics or coatings.
作用機序
The mechanism by which N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring may interact with active sites of enzymes, while the isochromene moiety could modulate receptor activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- **N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine
- **N-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine
- **N-[(4-Tert-butyl-1,3-imidazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine
Uniqueness
The uniqueness of N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics or binding affinities, making it a valuable candidate for further research and development.
特性
IUPAC Name |
N-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-18(2,3)16-12-22-17(20-16)11-19-10-15-14-7-5-4-6-13(14)8-9-21-15;;/h4-7,12,15,19H,8-11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBGOHHECYDYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)CNCC2C3=CC=CC=C3CCO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
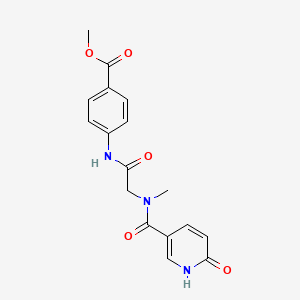
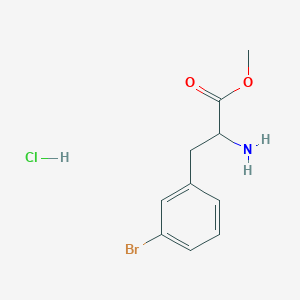
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2825016.png)
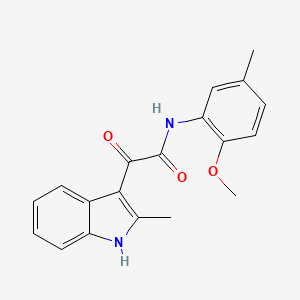
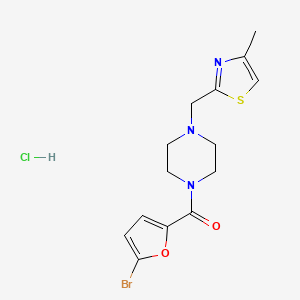
![4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2825021.png)
![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)
![bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide](/img/structure/B2825028.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/new.no-structure.jpg)
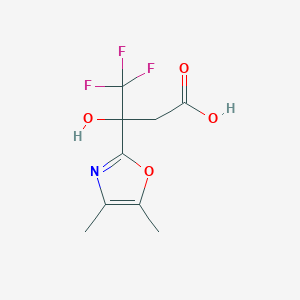
![1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2825032.png)
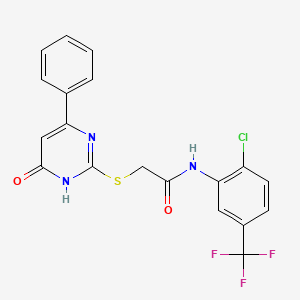
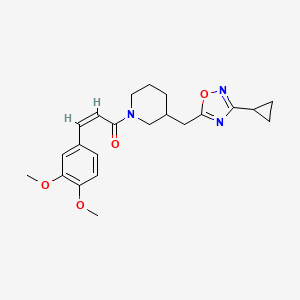
![2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825035.png)
